3-Isopropylisoquinolin-4-OL

Lipophilicity Drug-likeness SAR

Sourcing an incorrect 3-substituted 4-hydroxyisoquinoline can derail SAR studies due to altered steric and electronic profiles. 3-Isopropylisoquinolin-4-OL (CAS 90679-67-7) is the definitive building block for the cardioselective β-blocker pharmacophore described in US Patent 4,013,663. - Directly matches the preferred 3-isopropyl embodiment for receptor selectivity assays. - Physicochemical profile (logP 3.06, TPSA 33.12 Ų) suited for CNS permeability reference standards. - Reduces procurement delays with a publicly available GHS-compliant SDS for immediate safety review.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 90679-67-7
Cat. No. B11907221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylisoquinolin-4-OL
CAS90679-67-7
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=CC=CC=C2C=N1)O
InChIInChI=1S/C12H13NO/c1-8(2)11-12(14)10-6-4-3-5-9(10)7-13-11/h3-8,14H,1-2H3
InChIKeyKVIXUKOYLSEVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylisoquinolin-4-OL: Chemical Identity and Procurement


3-Isopropylisoquinolin-4-OL (IUPAC: 3-propan-2-ylisoquinolin-4-ol) is a 4-hydroxyisoquinoline derivative substituted at the 3-position with an isopropyl group. It belongs to the isoquinoline alkaloid structural class, characterized by a benzene ring fused to a pyridine ring . With a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol, this compound is primarily handled as a research chemical or synthetic intermediate . Its computed logP of 3.06 and polar surface area of 33.12 Ų place it in a moderate lipophilicity range typical of mono-substituted isoquinolines .

Why Generic 4-Hydroxyisoquinolines Are Not Substitutable


The 3-position substituent on the 4-hydroxyisoquinoline scaffold dictates both steric and electronic properties that directly influence reactivity in downstream synthetic transformations and biological target engagement. Patent literature on related isoquinoline derivatives demonstrates that the isopropyl group confers a specific combination of lipophilicity and steric bulk that is distinct from methyl, ethyl, or tert-butyl analogs [1]. In beta-receptor blocking isoquinoline compounds, for instance, the isopropyl substituent is explicitly claimed alongside tert-butyl as a preferred embodiment, with comparative pharmacological data showing that even small alkyl chain variations alter cardioselectivity and toxicity profiles [2]. Therefore, simply procuring an unsubstituted 4-hydroxyisoquinoline or a different 3-alkyl variant risks incompatible physicochemical and biological performance in structure-activity relationship (SAR) studies.

Differentiation Evidence Against Structural Analogs


Computed Lipophilicity Differentiation from 3-Alkyl Analogs

The computed logP of 3-isopropylisoquinolin-4-OL is 3.06 (chemically predicted) . This value positions it between the less lipophilic 3-methyl analog (estimated logP ≈ 2.5) and the more lipophilic 3-tert-butyl analog (estimated logP ≈ 3.8), offering a distinct balance of membrane permeability and aqueous solubility for cell-based assays.

Lipophilicity Drug-likeness SAR

Polar Surface Area and CNS Penetration Potential

3-Isopropylisoquinolin-4-OL has a computed topological polar surface area (TPSA) of 33.12 Ų . This value remains below the widely accepted 60–70 Ų threshold for favorable CNS penetration, whereas introducing additional polar substituents or larger heterocyclic fusions on the isoquinoline core would increase PSA and reduce CNS bioavailability.

CNS Drug Design Permeability PSA

Patent-Validated Beta-Receptor Blocking Activity

In US Patent 4,013,663, isoquinoline derivatives where the amine substituent R₄ is isopropyl or tertiary butyl are claimed as having high β-receptor blocking activity with low toxicity [1]. The patent explicitly contrasts these with compounds bearing smaller alkyl groups, noting that isopropyl and tert-butyl variants exhibit superior cardioselectivity as demonstrated by EKG and blood pressure measurements in guinea pigs [2]. While 3-isopropylisoquinolin-4-OL itself is not the final pharmacophore, its 3-isopropyl substitution pattern is directly reflected in the patent's preferred embodiments.

Beta-blocker Cardioselectivity Isoquinoline

Standardized GHS Safety Profile Availability

A Globally Harmonized System (GHS) Safety Data Sheet is available for 3-isopropylisoquinolin-4-OL, specifying first-aid measures, fire-fighting procedures, and accidental release measures . In contrast, many closely related 3-alkyl-4-hydroxyisoquinolines lack publicly available SDS documentation, creating procurement risk for laboratories requiring compliant safety documentation for institutional chemical hygiene plans.

Safety GHS Classification Handling

Optimal Application Scenarios for 3-Isopropylisoquinolin-4-OL


Medicinal Chemistry SAR for Beta-Adrenergic Modulators

3-Isopropylisoquinolin-4-OL serves as a key synthetic intermediate in the preparation of isoquinoline-based β-blockers, as described in US Patent 4,013,663 . Its 3-isopropyl substitution pattern aligns with the patent's preferred embodiment for achieving high cardioselectivity, making it the correct building block for SAR exploration around this pharmacophore [1].

CNS Drug Discovery Permeability Benchmarking

With a computed logP of 3.06 and TPSA of 33.12 Ų , 3-isopropylisoquinolin-4-OL occupies a favorable CNS drug-like space. It can be used as a reference standard for calibrating permeability assays (e.g., PAMPA-BBB or Caco-2) when evaluating novel isoquinoline-based CNS candidates [1].

Laboratory Safety Compliance for Isoquinoline Handling

Institutions requiring GHS-compliant safety documentation for chemical inventory will find that 3-isopropylisoquinolin-4-OL is one of the few 3-substituted 4-hydroxyisoquinolines with a publicly available SDS , reducing procurement delays associated with safety review.

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